molecular formula C19H13BrN4O3 B2958857 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251552-83-6

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Cat. No.: B2958857
CAS No.: 1251552-83-6
M. Wt: 425.242
InChI Key: UJUHSBJBBAIRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a heterocyclic molecule featuring a pyrazine-2,3-dione core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 4-bromophenyl group, while the pyrazine-dione ring is substituted at position 4 with a phenyl group.

The synthesis of such compounds typically involves cyclization reactions or coupling of preformed oxadiazole intermediates with heterocyclic cores, as seen in analogous structures .

Properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O3/c20-14-8-6-13(7-9-14)17-21-16(27-22-17)12-23-10-11-24(19(26)18(23)25)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUHSBJBBAIRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione , commonly referred to as Bromophenyl-Oxadiazol-Pyrazine , has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20BrN5O2C_{23}H_{20}BrN_{5}O_{2}. It features a bromophenyl group linked to an oxadiazole moiety and a pyrazine ring. The structure can be represented as follows:

Bromophenyl Oxadiazol Pyrazine structure\text{Bromophenyl Oxadiazol Pyrazine structure}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 30 µM against human colon adenocarcinoma and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)15
Compound BMCF-7 (Breast)25
Bromophenyl-Oxadiazol-PyrazineVariousTBD

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. Studies indicate that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Analgesic Effects

The analgesic activity of oxadiazole compounds has been documented through various pharmacological tests. For example, the writhing test and hot plate test in animal models demonstrated significant pain relief comparable to standard analgesics .

Case Study: Analgesic Activity Assessment
In a study involving multiple oxadiazole derivatives:

  • The most active compound showed a reduction in writhing by 70% compared to control.
  • Histopathological examinations indicated no significant organ toxicity, suggesting a favorable safety profile .

The biological activity of Bromophenyl-Oxadiazol-Pyrazine is attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation and pain pathways.
  • Modulation of Apoptotic Pathways : It may induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Synthesis Methods

The synthesis of Bromophenyl-Oxadiazol-Pyrazine typically involves multi-step reactions:

  • Formation of Oxadiazole Ring : This is achieved through the cyclization of amidoximes with carboxylic acids.
  • Introduction of Bromophenyl Group : This can be accomplished via halogenation reactions followed by nucleophilic substitution.
  • Final Assembly : The pyrazine moiety is introduced through condensation reactions with appropriate precursors.

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s pyrazine-2,3-dione core distinguishes it from other oxadiazole-containing derivatives:

  • Pyridazinone derivatives: 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one (CAS: 1251623-48-9) replaces the pyrazine-dione with a pyridazinone ring, which may alter electronic properties and hydrogen-bonding capacity .
  • Thienopyrimidine-dione derivatives: Compounds like 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione feature dual oxadiazole rings, which have demonstrated antimicrobial activity .

Substituent Effects

  • Bromophenyl vs.
  • Phenyl vs. Alkyl Substitutions : The phenyl group at position 4 of the pyrazine-dione may favor π-π interactions compared to alkyl substituents (e.g., ethyl in ), which could modulate solubility and target binding.

Data Tables

Table 1: Structural Comparison of Oxadiazole-Containing Derivatives

Compound Name CAS Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activity Reference
Target Compound - C20H14BrN5O3 460.26 Pyrazine-2,3-dione 4-Bromophenyl, Phenyl Not Reported -
3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one 1251623-48-9 C20H15BrN4O2 423.30 Pyridazinone 2-Bromophenyl, 4-Ethylphenyl Not Reported
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one 1291862-31-1 C23H15BrN4O2 459.30 Phthalazinone 3-Bromophenyl, Phenyl Not Reported
Thienopyrimidine-dione derivative - - - Thienopyrimidine-dione Dual oxadiazole, Phenyl Antimicrobial

Table 2: Key Research Findings from Analogues

Compound Class Key Feature Biological Insight Reference
Thienopyrimidine-dione Dual oxadiazole rings Inhibits S. aureus and E. coli at 30 µg/mL
Pyrimidinone Non-planar conformation, H-bond interactions Potential kinase/protease inhibition
Phthalazinone Larger aromatic core Enhanced π-π stacking in crystal packing

Research Findings and Discussion

  • Synthesis Challenges : The integration of bromophenyl and pyrazine-dione moieties may require precise reaction conditions to avoid side products, as seen in analogous multi-step syntheses .
  • Structure-Activity Relationships (SAR) : The bromine atom’s position (para vs. meta/ortho) significantly impacts steric and electronic profiles. For example, 4-bromophenyl substitution (target compound) may offer better target affinity than 2-bromophenyl () due to reduced steric hindrance.
  • Optimization of substituents (e.g., replacing bromine with chlorine or methyl groups) could further refine activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.